molecular formula C12H18N6O3 B1679872 Puromycin aminonucleoside CAS No. 58-60-6

Puromycin aminonucleoside

Cat. No. B1679872
CAS RN: 58-60-6
M. Wt: 294.31 g/mol
InChI Key: RYSMHWILUNYBFW-GRIPGOBMSA-N
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Description

Puromycin aminonucleoside (PAN) is the aminonucleoside portion of the antibiotic puromycin . It is a reversible inhibitor of dipeptidyl-peptidase II and cytosol alanyl aminopeptidase that induces apoptosis in mesangial cells (MCs) accompanied by declined cell viability and enhanced inflammatory response . It is also a semi-synthetic derivative of puromycin which lacks the methoxyphenylalanyl moiety .


Physical And Chemical Properties Analysis

Puromycin aminonucleoside is a powder that is soluble in water at 50 mg/mL . Its molecular weight is 294.31 .

Scientific Research Applications

Inhibition and Study of Protein Synthesis

Puromycin aminonucleoside is primarily known for its role in inhibiting protein synthesis. This occurs through its ribosome-catalyzed incorporation into the C-terminus of elongating nascent chains during protein synthesis, leading to premature termination of translation. This property makes it a valuable tool in the study of protein synthesis across various systems, including cell-free translation systems, cultured cells, and even whole animals. Its ability to mimic the 3′ end of aminoacylated tRNAs, which deliver amino acids to ribosomes, is pivotal in these studies (Aviner, 2020).

Effects on RNA Synthesis

Studies have shown that puromycin aminonucleoside can affect RNA synthesis. For instance, in L cells (a type of cell line), the compound demonstrated a potent inhibition of RNA synthesis. Interestingly, there was a relative preservation of specific RNA types, like S-RNA and M-RNA, despite a significant inhibition in overall RNA synthesis. This finding suggests a selective impact of puromycin aminonucleoside on different RNA types (Farnham & Dubin, 1965).

Application in Yeast Translational Assays

Puromycin aminonucleoside has also found applications in yeast translational assays. In a study involving the yeast Saccharomyces cerevisiae, a mutant strain sensitive to puromycin was utilized to study cellular responses to the drug. The study established that puromycin can be rapidly incorporated into yeast proteins, providing a valuable tool for probing translational activity in vivo (Cary et al., 2014).

Interaction with Viral Infections

The compound has also been investigated for its interactions with viral infections. Research has indicated that puromycin aminonucleoside does not inhibit the growth of encephalomyocarditis virus (EMC) in L cells; rather, it might even increase the yield of this RNA-containing virus. This suggests a complex interaction with viral replication mechanisms (Farnham, 1965).

Studying Ribosomal RNA Synthesis

The compound selectively inhibits the synthesis of ribosomal RNA in certain cell types, such as human lung fibroblasts. This selective inhibition has been studied using isolated nuclei and nucleoli from treated cells, revealing insights into the regulation of RNA synthesis and the role of RNA polymerase I in this process (Albanese & Studzinski, 1979).

Biosynthesis and Genetic Studies

Puromycin aminonucleoside's biosynthesis has been explored by cloning the complete gene cluster responsible for its production in Streptomyces alboniger. This has enabled its regulated expression in heterologous hosts and opened up new avenues for genetic and biochemical studies (Lacalle et al., 1992).

Safety And Hazards

When handling Puromycin aminonucleoside, it is advised to avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Personnel should be evacuated to safe areas .

Future Directions

Puromycin aminonucleoside has been used in research to induce acute glomerular damage and to model glomerular disease . It has also been used in the study of TRPC5 inhibition in puromycin aminonucleoside-treated rats, human iPSC-derived podocytes, and kidney organoids . These studies suggest that Puromycin aminonucleoside will continue to be a valuable tool in nephrology research.

properties

IUPAC Name

(2R,3R,4S,5S)-4-amino-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6O3/c1-17(2)10-8-11(15-4-14-10)18(5-16-8)12-9(20)7(13)6(3-19)21-12/h4-7,9,12,19-20H,3,13H2,1-2H3/t6-,7-,9-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYSMHWILUNYBFW-GRIPGOBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7037264
Record name Puromycin aminonucleoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7037264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Puromycin aminonucleoside

CAS RN

58-60-6
Record name Aminonucleoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58-60-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Puromycin aminonucleoside
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adenosine, 3'-amino-3'-deoxy-N,N-dimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Puromycin aminonucleoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7037264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-amino-3'-deoxy-N,N-dimethyladenosine
Source European Chemicals Agency (ECHA)
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Record name PUROMYCIN AMINONUCLEOSIDE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8,850
Citations
N Guan, J Ding, J Deng, J Zhang… - Pathology …, 2004 - Wiley Online Library
… the glomerular expression of these molecules in puromycin aminonucleoside (PAN) nephrosis. … In the present study, puromycin aminonucleoside nephrosis was established, and the …
Number of citations: 84 onlinelibrary.wiley.com
V Levidiotis, J Kanellis, FL Ierino, DA Power - Kidney International, 2001 - Elsevier
… Induction of puromycin aminonucleoside nephrosis … group) by a single intraperitoneal injection of 15 mg/100 g puromycin aminonucleoside (Sigma-Aldrich, Milwaukee, WI, USA). Rats …
Number of citations: 117 www.sciencedirect.com
CB Marshall, JW Pippin, RD Krofft, SJ Shankland - Kidney international, 2006 - Elsevier
… Injury by the podocyte toxin puromycin aminonucleoside (PA) is mediated via reactive oxygen species (ROS). The precise role of ROS in the pathogenesis of PA-induced …
Number of citations: 138 www.sciencedirect.com
CL Jones, S Buch, M Post, L McCulloch… - The American journal …, 1992 - ncbi.nlm.nih.gov
Progressive renal fibrosis is considered to be the final common pathway leading to chronic renal insufficiency. In this study, the authors examined some of the cellular and molecular …
Number of citations: 165 www.ncbi.nlm.nih.gov
P Luimula, N Sandström, D Novikov… - Laboratory …, 2002 - nature.com
… Here we used the puromycin aminonucleoside (PA) nephrosis model in the rat to study some key proteins associated with the maintenance of the functional glomerular filtration barrier …
Number of citations: 139 www.nature.com
JA Fishman, MJ Karnovsky - The American journal of pathology, 1985 - ncbi.nlm.nih.gov
… Derr RF, Alexander CS, Nagasawa HT: Metabolism of puromycin aminonucleoside in the normal, "prenephrotic," and nephrotic rat. Proc Soc Exp Biol Med 1967, 125:248-252 …
Number of citations: 122 www.ncbi.nlm.nih.gov
J Rincon, M Romero, N Viera… - International journal …, 2004 - Wiley Online Library
… puromycin aminonucleoside nephrosis (PAN). To induce nephrosis, Sprague-Dawley rats were injected intraperitoneally with puromycin aminonucleoside … puromycin aminonucleoside …
Number of citations: 59 onlinelibrary.wiley.com
SD Ricardo, JF Bertram, GB Ryan - Kidney international, 1994 - Elsevier
… Reactive oxygen species in puromycin aminonucleoside nepbrosis: In vitro studies. We examined the role of reactive oxygen species (ROS) in puromycin aminonucleoside (PAN)-…
Number of citations: 70 www.sciencedirect.com
JR Diamond, MJ Karnovsky - The American journal of pathology, 1986 - ncbi.nlm.nih.gov
Focal and segmental glomerulosclerosis (FSGS) represents a final pathologic pattern of a number of human renal disorders. Among laboratory models, repeated intraperitoneal …
Number of citations: 174 www.ncbi.nlm.nih.gov
V Sanwal, M Pandya, M Bhaskaran, N Franki… - … and molecular pathology, 2001 - Elsevier
Glomerular epithelial cell (GEC) injury has been considered to play an important role in puromycin aminonucleoside (PAN)-induced nephrosis. We studied the effect of PAN on rat as …
Number of citations: 74 www.sciencedirect.com

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